molecular formula C20H18N4O5S B2903643 Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 339010-25-2

Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B2903643
CAS No.: 339010-25-2
M. Wt: 426.45
InChI Key: PXLJZKAVUHSQLR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound that features a thiazole ring, a nitrobenzyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.

    Introduction of the Nitrobenzyl Group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiazole intermediate.

    Formation of the Oximino Group: This can be done by reacting the nitrobenzyl thiazole with hydroxylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitrobenzyl group can undergo redox reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2-[({[(4-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate
  • Ethyl 2-{2-[({[(4-methylbenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Uniqueness

Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[(4-nitrophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-28-19(25)17-6-4-3-5-16(17)18-12-30-20(23-18)21-13-22-29-11-14-7-9-15(10-8-14)24(26)27/h3-10,12-13H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJZKAVUHSQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)/N=C/NOCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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